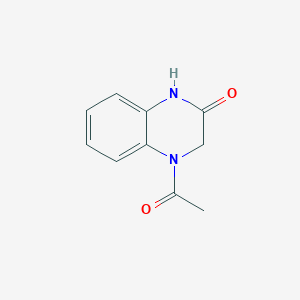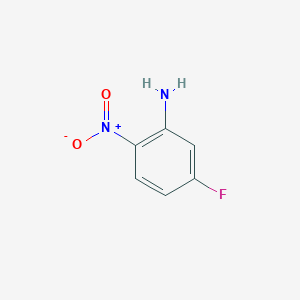
2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole is an organic compound with the molecular formula C11H19N and a molecular weight of 165.27526 g/mol It is a derivative of pyrrole, characterized by the presence of four methyl groups and an isopropyl group attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Analyse Chemischer Reaktionen
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be compared with other similar compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1-Boc-pyrazole-4-boronic acid pinacol ester . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
115695-70-0 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
2,3,4,5-tetramethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3 |
InChI-Schlüssel |
VPIRGKXUPXGFDG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Kanonische SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Synonyme |
1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


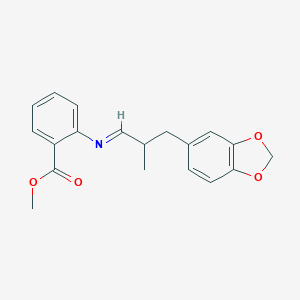
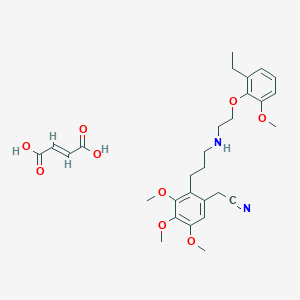
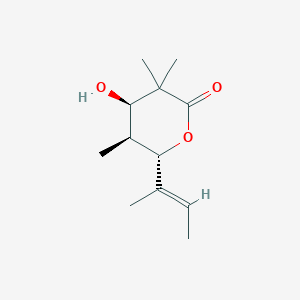

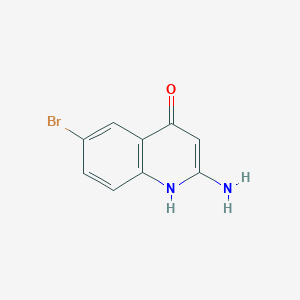
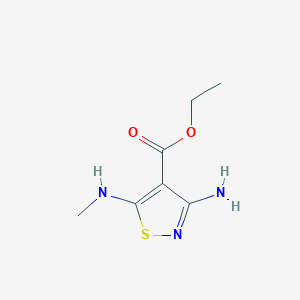
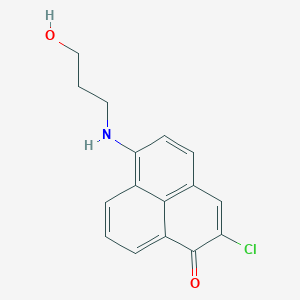
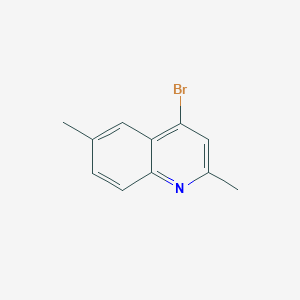
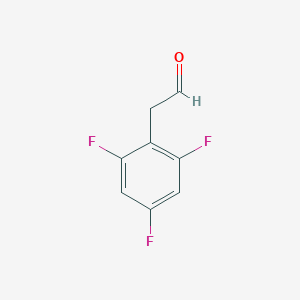
![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)


